![molecular formula C10H18ClNO3 B2932949 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2580237-52-9](/img/structure/B2932949.png)
7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
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Description
7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO3 and its molecular weight is 235.71. The purity is usually 95%.
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Biological Activity
7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride, identified by its CAS number 2580237-52-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
The molecular formula of 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride is C10H18ClNO3, with a molecular weight of 235.71 g/mol. It features a spirocyclic structure which contributes to its unique biological properties.
Property | Value |
---|---|
CAS Number | 2580237-52-9 |
Molecular Formula | C10H18ClNO3 |
Molecular Weight | 235.71 g/mol |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of chemokine receptors. The following sections summarize key findings from various studies.
Chemokine Receptor Modulation
One notable study demonstrated that derivatives of spiro compounds, including 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid, can regulate the activity of chemokine receptors CCR3 and CCR5. These receptors are implicated in various inflammatory processes and diseases such as HIV/AIDS and other immune disorders. The ability to modulate these receptors suggests potential therapeutic applications in treating inflammatory diseases and viral infections .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Another area of investigation involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in endocannabinoid signaling. Compounds similar to 7-(Aminomethyl)-6-oxaspiro[3.5]nonane have been identified as potent FAAH inhibitors, indicating their potential use in pain management and neuroprotection .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the compound's effectiveness against various cell lines, demonstrating dose-dependent inhibition of target enzymes associated with inflammation and pain pathways.
- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the spiro framework can enhance biological activity, suggesting that further optimization could yield more potent derivatives .
- Animal Models : Preliminary animal studies have shown promising results regarding the compound's efficacy in reducing inflammation and modulating immune responses. These studies highlight its potential role as a therapeutic agent in chronic inflammatory conditions .
Properties
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c11-5-8-1-2-10(6-14-8)3-7(4-10)9(12)13;/h7-8H,1-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVJIUYBZGJINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)COC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.